molecular formula C14H8Cl2O B11965119 4,5-dichloroanthracen-9(10H)-one CAS No. 63605-29-8

4,5-dichloroanthracen-9(10H)-one

Cat. No.: B11965119
CAS No.: 63605-29-8
M. Wt: 263.1 g/mol
InChI Key: SIRLVMGFUKGJPT-UHFFFAOYSA-N
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Description

4,5-Dichloroanthracen-9(10H)-one is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a ketone group at the 9th position of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloroanthracen-9(10H)-one typically involves the chlorination of anthracene followed by oxidation. One common method is the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,5-dichloroanthracene is then oxidized using an oxidizing agent like potassium permanganate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and oxidation reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloroanthracen-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the chlorine atoms or modifying the ketone group.

Scientific Research Applications

4,5-Dichloroanthracen-9(10H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-dichloroanthracen-9(10H)-one exerts its effects involves interaction with cellular targets and pathways. In biological systems, it has been shown to inhibit keratinocyte hyperproliferation by interfering with specific signaling pathways that regulate cell growth and differentiation . The compound’s ability to interact with free radicals and other reactive species also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dichloroanthracene: Similar structure but lacks the ketone group.

    4,5-Dichloroanthracene: Similar structure but lacks the ketone group.

    Anthracene-9,10-dione: Contains a ketone group at both the 9th and 10th positions but lacks chlorine atoms.

Uniqueness

4,5-Dichloroanthracen-9(10H)-one is unique due to the presence of both chlorine atoms and a ketone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4,5-dichloro-10H-anthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O/c15-12-5-1-3-8-10(12)7-11-9(14(8)17)4-2-6-13(11)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRLVMGFUKGJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Cl)C(=O)C3=C1C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330496
Record name 4,5-Dichloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63605-29-8
Record name NSC266237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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